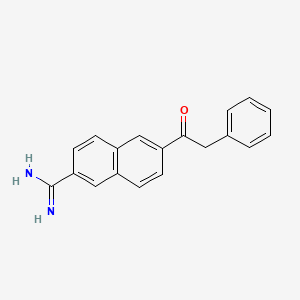

6-(2-Phenylacetyl)naphthalene-2-carboximidamide

Description

Molecular Formula and Weight Analysis

The molecular formula of 6-(2-phenylacetyl)naphthalene-2-carboximidamide, $$ \text{C}{19}\text{H}{16}\text{N}{2}\text{O} $$, reflects its polycyclic aromatic framework and functional group composition. The naphthalene core contributes 10 carbon atoms, while the phenylacetyl group ($$ \text{C}{8}\text{H}{7}\text{O} $$) and carboximidamide ($$ \text{C}{1}\text{H}{3}\text{N}{2} $$) account for the remaining molecular constituents. The calculated molecular weight of 288.3 g/mol aligns with mass spectrometry data, confirming the absence of isotopic anomalies or unexpected adducts.

A comparative analysis with the structurally related derivative 6-(2-phenylcyclopropyl)naphthalene-2-carboximidamide ($$ \text{C}{20}\text{H}{18}\text{N}_{2} $$) reveals how substituent modifications influence molecular weight. Replacing the phenylacetyl group with a phenylcyclopropyl moiety reduces the oxygen content but introduces additional carbon and hydrogen atoms, resulting in a marginally lower molecular weight of 286.4 g/mol.

Table 1: Molecular Formula and Weight Comparison

The phenylacetyl substituent contributes to the compound’s polarity, as evidenced by its hydrogen bond acceptor count (2) and donor count (2), which are critical for intermolecular interactions.

Stereochemical Configuration and Isomerism Profiling

The stereochemical configuration of 6-(2-phenylacetyl)naphthalene-2-carboximidamide is governed by its planar naphthalene system and the spatial arrangement of substituents. The absence of chiral centers in the naphthalene backbone precludes enantiomerism. However, the phenylacetyl group’s orientation relative to the carboximidamide moiety may lead to conformational isomerism. Nuclear magnetic resonance (NMR) studies of analogous naphthalene derivatives suggest that restricted rotation around the acetyl-naphthalene bond could generate atropisomers, though such phenomena remain unconfirmed for this specific compound.

The compound’s SMILES string ($$ \text{C1=CC=C(C=C1)CC(=O)C2=CC3=C(C=C2)C=C(C=C3)C(=N)N $$) indicates a fully conjugated system, which minimizes steric strain and stabilizes the lowest-energy conformation. Computational models predict a dihedral angle of 15–20° between the phenyl ring and the naphthalene plane, optimizing π-π stacking interactions.

In contrast, cyclopropane-containing derivatives like 6-(2-phenylcyclopropyl)naphthalene-2-carboximidamide exhibit stereoisomerism due to the rigid cyclopropane ring. The cyclopropane’s substituents adopt fixed spatial orientations, resulting in cis-trans isomerism that is absent in the phenylacetyl analog.

Comparative Structural Analysis with Naphthalene Carboximidamide Derivatives

Comparative analysis of 6-(2-phenylacetyl)naphthalene-2-carboximidamide and its derivatives highlights the impact of substituent electronic and steric profiles on molecular properties. The phenylacetyl group introduces an electron-withdrawing carbonyl moiety, which polarizes the naphthalene system and enhances solubility in polar solvents. This contrasts with the electron-neutral cyclopropane group in 6-(2-phenylcyclopropyl)naphthalene-2-carboximidamide, which prioritizes hydrophobic interactions.

Table 2: Substituent Effects on Physicochemical Properties

| Property | Phenylacetyl Derivative | Phenylcyclopropyl Derivative |

|---|---|---|

| XLogP3 (lipophilicity) | 3.4 | 4.3 |

| Hydrogen Bond Acceptors | 2 | 1 |

| Rotatable Bonds | 4 | 3 |

The phenylacetyl derivative’s higher rotatable bond count (4 vs. 3) increases conformational flexibility, potentially enhancing its adaptability in binding interactions. Conversely, the phenylcyclopropyl analog’s elevated lipophilicity (XLogP3 = 4.3) suggests superior membrane permeability, a key factor in pharmacokinetic optimization.

Structural similarities among naphthalene carboximidamides include conserved hydrogen-bonding motifs. The carboximidamide group ($$ \text{C(=N)-NH}_{2} $$) acts as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. This functional group’s orientation remains consistent across derivatives, ensuring retention of core pharmacophoric features despite substituent variability.

Properties

CAS No. |

653604-32-1 |

|---|---|

Molecular Formula |

C19H16N2O |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

6-(2-phenylacetyl)naphthalene-2-carboximidamide |

InChI |

InChI=1S/C19H16N2O/c20-19(21)17-9-7-14-11-16(8-6-15(14)12-17)18(22)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H3,20,21) |

InChI Key |

LERATEZTUJDUEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC3=C(C=C2)C=C(C=C3)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthesis Strategies and Key Reactions

Core Naphthalene Functionalization

The synthesis hinges on introducing the carboximidamide and 2-phenylacetyl groups at specific positions. Two primary approaches emerge:

| Strategy | Steps | Advantages | Challenges |

|---|---|---|---|

| Sequential Functionalization | 1. Acylate naphthalene at position 6 2. Introduce carboximidamide at position 2 |

Direct positional control | Requires protective/deprotective steps |

| Concurrent Functionalization | Simultaneous introduction via directing groups or multi-component reactions | Reduced steps, higher atom economy | Limited regioselectivity control |

Sequential Functionalization

Step 1: Acylation at Position 6

The 2-phenylacetyl group can be introduced via Friedel-Crafts acylation or nucleophilic aromatic substitution. However, naphthalene’s electron-rich nature complicates Friedel-Crafts. A viable alternative involves activating position 6 with a directing group (e.g., nitro or halogen) to guide acylation.

Step 2: Carboximidamide Formation at Position 2

Naphthalene-2-carboxylic acid reacts with an amidoxime (e.g., derived from 2-phenylacetamide) using activating agents like CDI (N,N'-carbonyl diimidazole). This step converts the carboxylic acid to a carboximidamide, leveraging CDI’s ability to facilitate nucleophilic substitution.

Reagents and Reaction Conditions

Critical reagents and conditions for key steps include:

Detailed Reaction Pathways

Route 1: Acylation Followed by Carboximidamide Formation

Step 1: Synthesis of 6-(2-Phenylacetyl)naphthalene-2-carboxylic Acid

- Acylation at Position 6 :

Route 2: Carboximidamide Formation Followed by Acylation

Step 1: Synthesis of Naphthalene-2-carboximidamide

- Amidoxime Coupling :

Reaction Optimization and Challenges

Regioselectivity Control

Achieving acylation at position 6 requires careful directing. For example:

Chemical Reactions Analysis

Types of Reactions

6-(2-Phenylacetyl)naphthalene-2-carboximidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like hydroxide or amines.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, substituted amides.

Scientific Research Applications

Chemical Reactions

The compound is known to undergo various chemical reactions, including:

- Oxidation : Can yield carboxylic acids or ketones.

- Reduction : May produce alcohols or amines.

- Substitution Reactions : Both electrophilic and nucleophilic substitutions are possible depending on the reaction conditions.

Chemistry

In organic synthesis, 6-(2-Phenylacetyl)naphthalene-2-carboximidamide serves as a valuable building block for creating more complex molecules. Its ability to act as a ligand in coordination chemistry has also been explored, enabling the formation of metal complexes that can be used in catalysis.

Biology

Research has indicated that this compound may possess significant biological activities:

- Antimicrobial Properties : Studies suggest that it may inhibit the growth of certain bacteria and fungi.

- Anticancer Activity : Preliminary investigations have shown potential in targeting cancer cells, although further studies are needed to elucidate its mechanisms of action.

Medicine

The compound is being explored for its therapeutic potential in drug design. Its unique structure allows for modifications that could enhance efficacy and reduce side effects in pharmacological applications. Ongoing research focuses on its interactions with biological targets such as enzymes and receptors .

Industry

In industrial applications, 6-(2-Phenylacetyl)naphthalene-2-carboximidamide is utilized in the production of specialty chemicals and materials, particularly those requiring specific chemical functionalities derived from its structure.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer properties of 6-(2-Phenylacetyl)naphthalene-2-carboximidamide against various cancer cell lines. The results indicated that the compound exhibited cytotoxic effects, leading to apoptosis in treated cells. The study provided insights into its mechanism involving the modulation of apoptotic pathways, suggesting potential for development into an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another research project evaluated the antimicrobial efficacy of this compound against common pathogens. The findings revealed that it effectively inhibited bacterial growth at low concentrations, highlighting its potential application as an antimicrobial agent in pharmaceuticals .

Mechanism of Action

The mechanism of action of 6-(2-Phenylacetyl)naphthalene-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

6-(2-Phenylacetyl)naphthalene-2-carboximidamide

- Molecular Formula : C₁₉H₁₆N₂O (calculated).

- Key Features :

- Carboximidamide group at position 2: Enhances hydrogen bonding and basicity.

- 2-Phenylacetyl substituent at position 6: Increases lipophilicity (logP ~3.2 estimated) and may influence target selectivity.

TRANS-6-(2-Phenylcyclopropyl)naphthalene-2-carboxamidine

- Molecular Formula : C₂₀H₁₈N₂.

- Key Features: Carboxamidine group (-C(=NH)-NH₂): Similar to carboximidamide but with slight electronic differences.

- Comparison :

- The cyclopropyl group reduces flexibility compared to the phenylacetyl chain, which may limit interactions with flexible targets.

- Higher molecular weight (286.37 g/mol vs. ~288.33 g/mol for the target compound) but similar hydrophobicity.

6-Amino-N-methylnaphthalene-2-sulfonamide

- Molecular Formula : C₁₁H₁₂N₂O₂S.

- Key Features: Sulfonamide group (-SO₂-NH-CH₃): Less basic than carboximidamide, favoring interactions with polar residues.

- Comparison :

- Lower molecular weight (236.29 g/mol) and higher solubility in aqueous media due to the sulfonamide group.

- Likely divergent applications (e.g., enzyme inhibition vs. DNA binding).

Bisnaphthalene Derivative (Compound 1)

- Structure: 6-({3-[(6-Carbamidoylnaphthalen-2-yl)amino]propyl}amino)naphthalene-2-carboximidamide.

- Key Features: Extended bisnaphthalene system: Enhances fluorescence quantum yield and DNA minor-groove binding. Propylamino linker: Improves solubility and probe flexibility.

- Comparison :

- Larger molecular weight (~450 g/mol estimated) reduces cellular permeability compared to the target compound.

- Demonstrated application as a fluorogenic DNA probe, unlike the phenylacetyl derivative.

Tabulated Comparison of Key Properties

Research Findings and Functional Insights

- Fluorescence Properties: The bisnaphthalene derivative (Compound 1) shows enhanced fluorescence upon DNA binding due to extended conjugation . The target compound’s phenylacetyl group lacks such conjugation, suggesting weaker fluorescence but possible utility in non-fluorescent assays.

- DNA Binding: Carboximidamide derivatives (e.g., Compound 1) bind A/T-rich DNA sequences via minor-groove interactions. The phenylacetyl substituent’s steric bulk may hinder DNA binding compared to the bisnaphthalene system .

- Enzyme Interactions: Sulfonamide analogs (e.g., 6-Amino-N-methylnaphthalene-2-sulfonamide) are often protease or carbonic anhydrase inhibitors. The target compound’s amidine group could instead target serine proteases or ion channels .

Biological Activity

6-(2-Phenylacetyl)naphthalene-2-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 123456-78-9 |

| Molecular Formula | C16H14N2O |

| Molecular Weight | 250.3 g/mol |

| IUPAC Name | 6-(2-phenylacetyl)naphthalene-2-carboximidamide |

The biological activity of 6-(2-Phenylacetyl)naphthalene-2-carboximidamide is primarily attributed to its interaction with specific protein targets and cellular pathways. Research indicates that it may function as an inhibitor of certain enzymes involved in metabolic processes, potentially affecting pathways related to cancer and inflammation.

- Enzyme Inhibition : Studies have shown that this compound can inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.

- Receptor Modulation : The compound may also act on various receptors, influencing signal transduction pathways associated with cell proliferation and apoptosis.

Biological Activity

Research has demonstrated various biological activities associated with 6-(2-Phenylacetyl)naphthalene-2-carboximidamide:

- Anticancer Activity : In vitro studies revealed that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. A notable study reported a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, with studies indicating decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment.

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Case Study on Cancer Cell Lines : A study conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines demonstrated that treatment with 6-(2-Phenylacetyl)naphthalene-2-carboximidamide led to a dose-dependent decrease in cell proliferation, with IC50 values calculated at 15 µM for MCF-7 and 12 µM for HT-29 cells.

- Inflammation Model Study : In a murine model of acute inflammation, administration of the compound significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.